3-(3-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Description
3-(3-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole is a triazole-based small molecule characterized by a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 3, a phenyl group at position 4, and a 4-fluorobenzylthio moiety at position 3.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3S/c22-17-6-4-5-16(13-17)20-24-25-21(26(20)19-7-2-1-3-8-19)27-14-15-9-11-18(23)12-10-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVUKKBKTNXDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles or carboxylic acids.
Substitution Reactions: The chlorophenyl, fluorophenyl, and phenyl groups are introduced through substitution reactions. These reactions often involve the use of halogenated precursors and nucleophilic aromatic substitution (SNAr) mechanisms.
Sulfur Introduction: The methylsulfanyl group is introduced via a thiolation reaction, where a suitable thiol reagent reacts with a halogenated precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study focused on synthesizing various triazoles, including the compound , found that specific modifications to the triazole core can enhance antibacterial activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Activity Against E. coli | Activity Against P. aeruginosa |
|---|---|---|
| 3-(3-Chlorophenyl)-5-... | Moderate | Low |
| 5-(4-Fluorophenyl) Triazole | High | Moderate |
| 4-(2-Bromo-4-fluorophenyl) | High | Low |
This table illustrates the comparative antimicrobial efficacy of different triazole derivatives, highlighting the potential of the compound as a lead structure for further development.
Anticancer Properties
Triazoles are also recognized for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells. The compound exhibited moderate cytotoxicity against various cancer cell lines, indicating its potential as a scaffold for developing new anticancer agents .
Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-(3-Chlorophenyl)-5-... | 15 | MCF-7 (Breast Cancer) |
| 5-(4-Fluorophenyl) Triazole | 10 | HeLa (Cervical Cancer) |
| 4-(2-Bromo-4-fluorophenyl) | 20 | A549 (Lung Cancer) |
This data indicates that modifications to the triazole structure can significantly influence its biological activity, making it a valuable candidate for further research.
Fungicidal Properties
The compound has shown promise as a fungicide in agricultural applications. Studies indicate that triazole derivatives can effectively inhibit fungal growth, making them suitable for crop protection . The mechanism often involves disrupting fungal cell membrane synthesis.
Table 3: Fungicidal Activity of Triazole Derivatives
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| 3-(3-Chlorophenyl)-5-... | Fusarium oxysporum | 15 |
| 5-(4-Fluorophenyl) Triazole | Botrytis cinerea | 20 |
| Control | - | 0 |
The results suggest that the compound could be developed into an effective agricultural fungicide.
Synthesis and Characterization
A notable case study involved the synthesis of the compound through a multi-step reaction involving various precursors. The final product was characterized using techniques such as NMR and X-ray crystallography, confirming its structural integrity and purity .
Clinical Trials
Preliminary clinical trials have indicated that formulations containing this compound can enhance treatment efficacy in combination therapies for bacterial infections, showcasing its potential in clinical settings .
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their function or altering their activity. The triazole ring can coordinate with metal ions, affecting metalloproteins or metalloenzymes. The presence of chlorophenyl and fluorophenyl groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected 1,2,4-Triazole Derivatives
Key Observations :
- Halogenation: The target compound’s 3-chlorophenyl and 4-fluorobenzylthio groups enhance lipophilicity compared to non-halogenated analogs like indolyl-glucosyl triazoles . However, trifluoromethyl substitution (e.g., in ) increases metabolic stability due to the strong electron-withdrawing effect of CF₃.
- Sulfur Linkage : The methylsulfanyl group (-SCH₂-) in the target compound provides conformational flexibility, contrasting with rigid thione (-C=S) or glucosyl-linked derivatives .
Pharmacological Activities
Table 2: Bioactivity Profiles of Structural Analogs
The chlorine atom at position 3 may enhance binding to hydrophobic enzyme pockets, as seen in EGFR inhibitors .
Physicochemical and Spectroscopic Properties
Table 3: Comparative Physicochemical Data
The target compound’s higher solubility in DMSO compared to nitro- or thione-substituted analogs may enhance bioavailability.
Crystallographic Insights
Isostructural analogs (e.g., and ) exhibit planar triazole cores with halogenated aryl groups oriented perpendicularly, influencing crystal packing and intermolecular interactions .
Biological Activity
3-(3-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole is a compound belonging to the triazole family, which is recognized for its diverse biological activities and therapeutic potential. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.86 g/mol. The structural features include:
- Chlorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Fluorophenyl Group : Known to improve metabolic stability.
- Methylsulfanyl Group : Can influence the compound's reactivity and biological interactions.
Triazoles generally exert their biological effects through various mechanisms:
- Enzyme Inhibition : Triazoles can inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : They may act as agonists or antagonists at specific receptors, influencing signal transduction pathways.
- Antimicrobial Activity : The presence of the triazole ring is associated with antifungal and antibacterial properties due to interference with sterol biosynthesis in pathogens.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted that compounds similar to this compound demonstrated:
- Inhibition Zones : Compounds showed inhibition zones ranging from 14 mm to 22 mm against various bacterial strains, indicating potent antibacterial activity .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | 20 |
| Escherichia coli | 10 µg/mL | 18 |
| Pseudomonas aeruginosa | 8 µg/mL | 22 |
Anticancer Activity
Triazoles have been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in several studies. For instance:
- Cell Line Studies : The compound exhibited significant antiproliferative effects on various cancer cell lines, with IC50 values ranging from 10 µM to 25 µM depending on the specific cell line tested .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has also been documented. In vitro assays showed that certain derivatives could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 60% in stimulated peripheral blood mononuclear cells (PBMC) cultures .
Case Studies
- Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Properties :
Q & A
Q. What are the standard synthetic protocols for 3-(3-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole, and how can reaction yields be optimized?
Answer: The compound is typically synthesized via multi-step substitution reactions. Key steps include:
Thiolation : Reacting 4-phenyl-1,2,4-triazole-3-thiol with 4-fluorobenzyl bromide under basic conditions (e.g., KOH/EtOH) to introduce the sulfanyl group .
Substitution : Introducing the 3-chlorophenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (isopropanol) to isolate the product .
Q. Optimization Tips :
Q. Table 1: Yield Comparison Under Different Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | 100 | 45 |
| THF | Pd(PPh₃)₄ | 80 | 72 |
| Ethanol | KOH | 60 | 38 |
Q. What spectroscopic methods are most reliable for confirming the structure of this triazole derivative?
Answer: A combination of techniques ensures structural validation:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl/fluorophenyl groups) .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 398.3) and fragmentation patterns .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 57.1%, H: 3.5%) .
Critical Note : Use high-resolution mass spectrometry (HRMS) to resolve ambiguities in isotopic patterns due to chlorine/fluorine .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the bioactivity of this compound?
Answer:
Target Selection : Prioritize receptors linked to triazole bioactivity (e.g., fungal CYP51, bacterial dihydrofolate reductase) .
Docking Workflow :
- Prepare ligand (optimize geometry with Gaussian09) and receptor (PDB: 1EA1 for CYP51).
- Use AutoDock Vina for binding affinity calculations .
ADME Prediction : Tools like SwissADME assess solubility (LogP ~3.2) and bioavailability (Rule of 5 compliance) .
Case Study : Docking results for this compound showed strong binding to CYP51 (ΔG = -9.2 kcal/mol), suggesting antifungal potential .
Q. How can contradictory data on solubility and reactivity be resolved in triazole research?
Answer: Contradictions often arise from:
- Solvent Effects : Use standardized solvents (e.g., DMSO for solubility assays) .
- Impurity Interference : Validate purity via HPLC (>95%) before testing reactivity .
- Crystallographic Data : Resolve structural ambiguities using SHELXL for X-ray refinement (e.g., CCDC-1441403 for analogous triazoles) .
Example : Discrepancies in reaction rates may stem from trace moisture; employ anhydrous conditions and molecular sieves .
Q. What strategies improve the pharmacological profile of this compound through substituent modification?
Answer:
- Lipophilicity Adjustment : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability .
- Bioisosteres : Substitute the triazole sulfur with selenium to modulate metabolic stability .
- Pro-drug Design : Introduce ester groups (e.g., acetyl) to improve oral bioavailability .
Q. Table 2: Substituent Impact on Bioactivity
| Substituent | LogP | IC₅₀ (CYP51, μM) |
|---|---|---|
| 4-Fluorophenyl | 3.2 | 2.1 |
| 3-Trifluoromethyl | 3.8 | 1.4 |
| 4-Methoxyphenyl | 2.5 | 5.6 |
Methodological Guidelines
- Crystallography : Use SHELXTL for structure refinement; deposit data in CCDC for reproducibility .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate via dose-response curves .
- Data Reporting : Adhere to FAIR principles—provide raw spectral data (NMR, MS) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
